An In-depth Technical Guide to Boc-N-methyl-L-threonine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-N-methyl-L-threonine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-N-methyl-L-threonine is a valuable synthetic amino acid derivative extensively utilized in peptide synthesis and drug development. The incorporation of a methyl group at the alpha-amino position and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group impart unique conformational constraints and enhanced stability to peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Boc-N-methyl-L-threonine. It also details experimental protocols for its preparation and analysis, and discusses its applications in the development of therapeutic peptides. While specific experimental data for some properties of Boc-N-methyl-L-threonine are not widely available in public literature, this guide consolidates known information and provides generalized protocols applicable to this compound.
Chemical Properties and Structure
Boc-N-methyl-L-threonine, systematically named (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid, is a white crystalline powder. The presence of the Boc protecting group enhances its solubility in organic solvents commonly used in peptide synthesis.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Boc-N-methyl-L-threonine is presented in Table 1. It is important to note that some of these values are predicted and should be used with caution.
| Property | Value | Source |
| CAS Number | 101759-72-2 | [1] |
| Molecular Formula | C₁₀H₁₉NO₅ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 360 °C (predicted) | - |
| Density | 1.182 g/cm³ (predicted) | - |
| Flash Point | 171 °C (predicted) | - |
| Solubility | Soluble in many organic solvents. Slightly soluble in water.[2] | - |
| Storage | 0-8 °C | [1] |
Structural Information
The structure of Boc-N-methyl-L-threonine features a chiral center at both the alpha and beta carbons, with the L-configuration at the alpha-carbon. The N-methylation and the bulky Boc group introduce significant steric hindrance, which influences the reactivity of the amino group and the conformational flexibility of peptides incorporating this residue.
| Identifier | String |
| IUPAC Name | (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid |
| SMILES | C--INVALID-LINK--O)N(C)C(=O)OC(C)(C)C">C@HO |
| InChI | InChI=1S/C10H19NO5/c1-6(12)7(11(2)9(14)16-10(3,4)5)8(13)15/h6-7,12H,1-5H3,(H,13,15)/t6-,7+/m0/s1 |
Synthesis and Experimental Protocols
The synthesis of Boc-N-methyl-L-threonine is typically achieved in two main steps: the protection of L-threonine with a Boc group, followed by the N-methylation of the resulting Boc-L-threonine.
Synthesis of the Precursor: Boc-L-threonine
Reaction Scheme:
Caption: Synthesis of Boc-L-threonine.
Experimental Protocol:
A general procedure for the synthesis of Boc-L-threonine is as follows[3]:
-
Dissolve L-threonine in a mixture of water and a suitable organic solvent such as methanol or dioxane.
-
Add sodium bicarbonate (NaHCO₃) to the solution to create a basic environment.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the mixture at room temperature for several hours to days until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous layer with a suitable acid (e.g., citric acid or KHSO₄) to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield Boc-L-threonine, typically as a white solid.
N-methylation of Boc-L-threonine
Reaction Scheme:
Caption: N-methylation of Boc-L-threonine.
Experimental Protocol:
A general protocol for the N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide is described below. This method can be adapted for Boc-L-threonine.
Materials:
-
Boc-L-threonine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard workup and purification reagents (e.g., water, ethyl acetate, hydrochloric acid, brine, sodium sulfate)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend Boc-L-threonine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the suspension. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir until the gas evolution ceases.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of water or isopropanol followed by water.
-
Remove the THF under reduced pressure.
-
Add water to the residue and wash with a nonpolar solvent like hexanes to remove the mineral oil.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude Boc-N-methyl-L-threonine.
-
Purify the product by column chromatography on silica gel if necessary.
Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of Boc-N-methyl-L-threonine. Chiral HPLC can be employed to determine the enantiomeric purity.
General HPLC Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
Spectroscopic Data
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-3.0 ppm), the threonine methyl group (doublet), and the α- and β-protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the threonine backbone. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, C-H stretches, and the C=O stretches of the carbamate and carboxylic acid. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 234. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). |
Applications in Research and Drug Development
Boc-N-methyl-L-threonine is a crucial building block in the synthesis of peptides with enhanced therapeutic properties.[1] The N-methylation of the peptide backbone can:
-
Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Enhance Membrane Permeability: N-methylation can disrupt the network of hydrogen bonds in the peptide backbone, leading to a more lipophilic character and improved ability to cross cell membranes.
-
Modulate Conformation: The restricted rotation around the Cα-N bond due to the methyl group can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[4][5]
These properties make Boc-N-methyl-L-threonine a valuable component in the design of peptide-based drugs for a wide range of therapeutic areas.
Signaling Pathways
While there is no direct evidence in the literature of Boc-N-methyl-L-threonine itself being involved in specific signaling pathways, its parent amino acid, L-threonine, has been shown to influence key cellular signaling cascades. L-threonine can regulate cell proliferation and differentiation through pathways involving PI3K/Akt, MAPKs, and mTOR.
Given that Boc-N-methyl-L-threonine is used to create modified peptides, these peptides are often designed to interact with and modulate specific biological pathways implicated in disease. The unique properties conferred by the N-methyl-threonine residue can be critical for the efficacy of these peptide drugs in targeting their respective signaling pathways.
Caption: Potential modulation of cellular signaling pathways.
Conclusion
Boc-N-methyl-L-threonine is a synthetic amino acid derivative of significant interest to researchers in peptide chemistry and drug development. Its unique structural features provide a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. While a comprehensive public database of its experimental physicochemical and spectroscopic data is currently lacking, this guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this important building block in their research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-L-threonine methyl ester, 95% | Fisher Scientific [fishersci.ca]
- 3. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 5. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
